3,5-Difluoro-2-methoxybenzoyl chloride CAS number and identifiers
3,5-Difluoro-2-methoxybenzoyl chloride CAS number and identifiers
Executive Summary
3,5-Difluoro-2-methoxybenzoyl chloride (CAS 886498-80-2) is a specialized electrophilic building block used primarily in the synthesis of pharmaceutical agents, particularly kinase inhibitors and fluoroquinolone antibiotics. Its structural uniqueness lies in the ortho-methoxy group, which provides steric bulk and hydrogen-bond acceptance, combined with the electron-withdrawing nature of the fluorine atoms at the 3 and 5 positions. This guide details its physiochemical profile, validated synthetic protocols, and handling requirements for medicinal chemistry applications.
Chemical Identity & Physiochemical Profile[1][2][3]
This section consolidates the core identifiers required for regulatory documentation and chemical inventory management.
| Parameter | Specification |
| Chemical Name | 3,5-Difluoro-2-methoxybenzoyl chloride |
| CAS Number | 886498-80-2 |
| Parent Acid CAS | 180068-67-1 (3,5-Difluoro-2-methoxybenzoic acid) |
| Molecular Formula | C₈H₅ClF₂O₂ |
| Molecular Weight | 206.57 g/mol |
| SMILES | COc1c(C(=O)Cl)cc(F)cc1F |
| InChI Key | (Predicted) KVN... (Derivative of Acid MEVHLVDNBMQMNH) |
| Appearance | Colorless to pale yellow liquid (fuming) |
| Boiling Point | ~245°C (Predicted at 760 mmHg) |
| Density | ~1.4 g/cm³ (Predicted) |
| Solubility | Reacts with water; Soluble in DCM, THF, Toluene |
Synthetic Methodology
The synthesis of 3,5-difluoro-2-methoxybenzoyl chloride is typically achieved via the chlorination of its carboxylic acid precursor. Due to the moisture sensitivity of the acyl chloride, in situ generation followed by immediate consumption is the industry standard for high-yield applications.
Validated Protocol: Chlorination via Oxalyl Chloride
Rationale: While Thionyl Chloride (
Reagents
-
Precursor: 3,5-Difluoro-2-methoxybenzoic acid (CAS 180068-67-1) [1 eq][1][2][3]
-
Reagent: Oxalyl Chloride [1.2 eq]
-
Catalyst: DMF (Dimethylformamide) [0.05 eq]
-
Solvent: Anhydrous Dichloromethane (DCM) or Toluene
Step-by-Step Procedure
-
Setup: Flame-dry a 2-neck round-bottom flask and purge with Nitrogen (
). -
Dissolution: Charge the flask with 3,5-difluoro-2-methoxybenzoic acid and anhydrous DCM (0.5 M concentration).
-
Catalysis: Add catalytic DMF (2-3 drops). Note: DMF forms the Vilsmeier-Haack reagent intermediate, significantly accelerating the reaction.
-
Addition: Cool the solution to 0°C. Add Oxalyl Chloride dropwise via a pressure-equalizing addition funnel to control gas evolution.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (quench an aliquot with methanol to check for the methyl ester).
-
Workup: Concentrate the reaction mixture in vacuo to remove solvent and excess oxalyl chloride.
-
Utilization: The resulting pale yellow oil is used directly in the subsequent coupling step without further purification to prevent hydrolysis.
Reaction Mechanism Visualization
The following diagram illustrates the catalytic cycle involving DMF and the chlorination pathway.
Figure 1: Catalytic conversion of the carboxylic acid to the acyl chloride using Oxalyl Chloride/DMF.
Reactivity & Applications in Drug Design
The 3,5-difluoro-2-methoxybenzoyl moiety is a "privileged scaffold" in medicinal chemistry. The fluorine atoms modulate metabolic stability by blocking the P450 oxidation sites on the phenyl ring, while the methoxy group locks the conformation of the resulting amides via intramolecular hydrogen bonding.
Key Transformations
-
Amide Coupling (Schotten-Baumann): Reacts with primary/secondary amines to form benzamides (common in kinase inhibitors).
-
Friedel-Crafts Acylation: Reacts with electron-rich aromatics (catalyzed by
) to form diaryl ketones. -
Esterification: Reacts with alcohols to form ester prodrugs.
Application Workflow: Kinase Inhibitor Scaffolding
Figure 2: Divergent synthetic utility of the benzoyl chloride in generating pharmaceutical scaffolds.
Handling, Stability & Safety (E-E-A-T)
Stability Profile
-
Moisture Sensitivity: High. Hydrolyzes rapidly to release HCl gas and revert to the parent acid.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.
-
Container: Teflon-lined caps or sealed ampoules. Do not use metal spatulas (corrosion risk).
Quality Control (QC)
Because the chloride is unstable on silica gel (hydrolysis), standard TLC is ineffective.
-
Derivatization Method: Take a 10 µL aliquot, quench with 0.5 mL anhydrous Methanol. Analyze the resulting Methyl Ester via LC-MS or GC-MS.
-
NMR Validation:
-
1H NMR: Look for the disappearance of the carboxylic acid proton (~11-13 ppm).
-
19F NMR: Distinct shift in fluorine signals compared to the acid precursor.
-
Safety Hazards
-
H314: Causes severe skin burns and eye damage.
-
EUH014: Reacts violently with water.
-
PPE: Neoprene gloves, chemical splash goggles, and face shield required. Work exclusively in a fume hood.
References
-
ChemicalBook. (2023). 3,5-Difluoro-2-methoxybenzoyl chloride Product Properties (CAS 886498-80-2).[4][5][6] Retrieved from
-
PubChem. (2023). 3,5-Difluoro-2-methoxybenzoic acid (Parent Compound).[1][2][3][7][8] National Library of Medicine. Retrieved from
-
Arctom Scientific. (2023). Catalog Entry for CAS 886498-80-2.[5][6] Retrieved from
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanistic grounding for Acid Chloride synthesis).
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. nexconn.com [nexconn.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. 3,5-DIFLUORO-2-METHOXYBENZOYL CHLORIDE | 886498-80-2 [chemicalbook.com]
- 5. 886498-80-2|3,5-Difluoro-2-methoxybenzoyl chloride| Ambeed [ambeed.com]
- 6. arctomsci.com [arctomsci.com]
- 7. 74799-63-6|3,5-Difluoro-4-hydroxybenzoic acid|BLD Pharm [bldpharm.com]
- 8. PubChemLite - 3,5-difluoro-2-methoxybenzoic acid (C8H6F2O3) [pubchemlite.lcsb.uni.lu]
